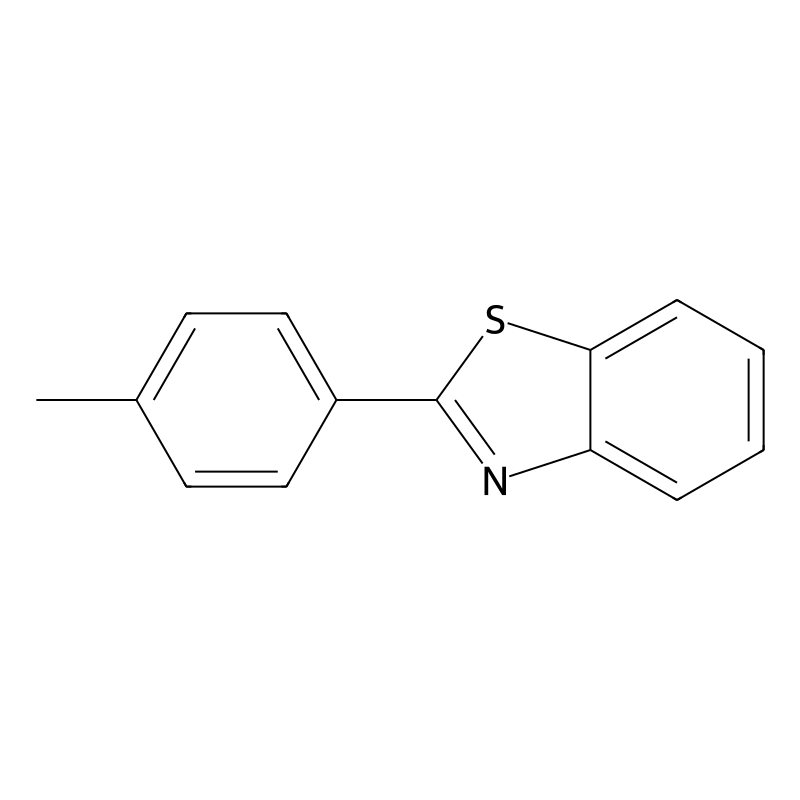

2-(4-methylphenyl)benzothiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2-(4-Methylphenyl)-1,3-benzothiazole (CAS Number: 16112-21-3) is a heterocyclic aromatic compound synthesized through various methods, including the reaction of 2-aminothiophenol with 4'-methylacetophenone []. Its structure is confirmed using spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) [, ].

Potential Applications:

Research suggests that 2-(4-Methylphenyl)-1,3-benzothiazole possesses various potential applications, including:

- Antimicrobial activity: Studies indicate that this compound exhibits moderate antibacterial and antifungal properties [, ]. However, further research is needed to determine its efficacy and potential clinical applications.

- Enzyme inhibition: This compound has been shown to inhibit specific enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases like Alzheimer's and Parkinson's []. However, its therapeutic potential requires further investigation.

- Organic light-emitting diodes (OLEDs): Research suggests that 2-(4-Methylphenyl)-1,3-benzothiazole derivatives can be used as hole transport materials in OLEDs due to their efficient charge transport properties. This application is still under development.

Ongoing Research:

Current research is focused on exploring the potential of 2-(4-Methylphenyl)-1,3-benzothiazole and its derivatives for various applications. This includes:

- Developing new synthetic routes: Researchers are investigating more efficient and sustainable methods for synthesizing this compound and its derivatives.

- Evaluating biological activity: Further studies are needed to understand the specific mechanisms of action and potential therapeutic effects of this compound and its derivatives.

- Optimizing properties for specific applications: Research is ongoing to modify the structure of this compound to enhance its properties for specific applications, such as improving its antimicrobial activity or its efficiency in OLEDs.

2-(4-Methylphenyl)benzothiazole has the molecular formula C₁₄H₁₁N₁S and a molecular weight of approximately 225.31 g/mol. It features a methyl group attached to a phenyl ring, which is further connected to a benzothiazole moiety. The structural uniqueness of this compound contributes to its diverse chemical properties and biological activities .

Example Reaction

A typical synthesis pathway includes the reaction of 2-aminothiophenol with an appropriate aldehyde in the presence of hydrogen peroxide and hydrochloric acid, followed by neutralization with sodium hydroxide. This method yields 2-(4-methylphenyl)benzothiazole efficiently .

2-(4-Methylphenyl)benzothiazole exhibits promising biological activities, particularly in anticancer research. Studies have indicated that derivatives of benzothiazoles, including this compound, possess significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of specific enzymes related to cancer progression .

Anticancer Potential

Research has demonstrated that this compound can inhibit tumor growth effectively, making it a candidate for further development as an anticancer agent .

The synthesis of 2-(4-methylphenyl)benzothiazole can be accomplished through several methods:

- Condensation Reaction: Involves reacting 2-aminothiophenol with para-tolualdehyde under acidic conditions.

- Microwave-Assisted Synthesis: This method enhances reaction rates and yields by applying microwave irradiation during the synthesis process.

- Oxidative Coupling: Using oxidizing agents like hydrogen peroxide in conjunction with acidic conditions allows for efficient formation of the benzothiazole structure .

The applications of 2-(4-methylphenyl)benzothiazole span several domains:

- Medicinal Chemistry: Its potential as an anticancer agent makes it relevant in drug development.

- Material Science: Used in the synthesis of polymers and dyes due to its unique chemical properties.

- Agricultural Chemistry: Investigated for potential use as pesticides or herbicides due to its biological activity against certain pathogens.

Interaction studies have focused on the compound's ability to bind with various biological targets, including enzymes and receptors involved in cancer pathways. Molecular docking studies have been employed to predict binding affinities and elucidate mechanisms of action, providing insights into how modifications to its structure could enhance its efficacy .

Several compounds share structural similarities with 2-(4-methylphenyl)benzothiazole, each exhibiting unique properties and activities:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-(4-Aminophenyl)benzothiazole | Benzothiazole derivative | Anticancer properties |

| 2-(4-Nitrophenyl)benzothiazole | Benzothiazole derivative | Antimicrobial activity |

| 2-(Phenyl)benzothiazole | Benzothiazole derivative | General cytotoxicity |

Uniqueness

What sets 2-(4-methylphenyl)benzothiazole apart from these similar compounds is its specific methyl substitution on the phenyl ring, which influences its solubility, reactivity, and biological interactions compared to others like 2-(4-nitrophenyl)benzothiazole or 2-(4-aminophenyl)benzothiazole.

Traditional Synthesis Routes

Cyclization Reactions

The most common synthesis involves cyclocondensation of 2-aminothiophenol with 4-methylbenzaldehyde. This reaction typically proceeds under high-temperature conditions (190°C) in polar aprotic solvents like dimethyl sulfoxide (DMSO), yielding 2-(4-methylphenyl)benzothiazole in 65–85% efficiency. The mechanism involves imine formation followed by intramolecular cyclization, with the thiol group attacking the electrophilic carbon adjacent to the imine nitrogen (Figure 1).

Alternative protocols employ polyphosphoric acid (PPA) or silica gel as catalysts, reducing reaction times to 5–10 minutes under microwave irradiation. For example, FeCl₃-catalyzed reactions in ethanol achieve 92% yield within 2 hours by accelerating the dehydrogenation step.

Catalytic Systems and Industrial-Scale Production

Heterogeneous catalysts like Bentonite/Ti(IV) enhance sustainability by enabling solvent-free synthesis. In a representative procedure, Bentonite/Ti(IV) facilitates the one-pot reaction of 2-aminothiophenol, 4-methylbenzaldehyde, and ethyl acetoacetate at 80°C, achieving 88% yield while permitting catalyst reuse for five cycles. Industrial protocols often utilize ionic liquids such as [Bmim]PF₆, which improve atom economy and reduce waste generation.

Table 1: Comparative Analysis of Synthetic Methods

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. For instance, using polyphosphoric acid (PPA) under 150 W irradiation reduces synthesis time from 8 hours to 7 minutes while maintaining 89% yield. This method is particularly advantageous for scaling due to its energy efficiency and reduced byproduct formation.

Green Chemistry Approaches

Recent innovations prioritize environmental sustainability:

- Deep Eutectic Solvents (DES): The DES [CholineCl][Imidazole]₂ enables solvent-free synthesis at 100°C, achieving 78% yield with four reusable cycles.

- Magnetic Nanoparticle Catalysts: Fe₃O₄@SiO₂@[PrMIM]PMoV nanoparticles facilitate reactions in polyethylene glycol (PEG), combining high catalytic activity (93% yield) with easy magnetic separation.

Solvent-Free Conditions and Eco-Friendly Catalysts

The drive toward sustainable synthesis has led to the development of solvent-free methodologies and catalysts that minimize waste and energy consumption. Mechanochemical synthesis, which eliminates solvents entirely, has emerged as a cornerstone of green chemistry. A notable example involves the solvent-free mechanochemical synthesis of benzothiazole derivatives through grinding-based cyclization. This approach avoids toxic solvents and reduces reaction times while achieving quantitative yields [4].

Heterogeneous catalysts like tin pyrophosphate (SnP₂O₇) have demonstrated exceptional efficacy in condensation reactions between 2-aminothiophenol and aromatic aldehydes. Under solvent-free conditions, SnP₂O₇ facilitates reactions within 8–35 minutes, yielding 87–95% of target benzothiazoles. The catalyst’s reusability for at least five cycles without activity loss underscores its economic and environmental advantages [6].

Microwave-assisted synthesis further enhances sustainability by combining solvent-free conditions with biocatalysts. For instance, Acacia concinna extract serves as a biodegradable catalyst, enabling rapid cyclization of 2-aminothiophenol and aldehydes under microwave irradiation. This method eliminates solvent use, reduces energy input, and achieves yields comparable to conventional thermal methods [6].

Electrochemical synthesis represents another frontier, leveraging electricity instead of chemical oxidants. In an undivided cell with aqueous lithium perchlorate, bis(2-aminophenyl)disulfides and aldehydes undergo efficient coupling to form 2-substituted benzothiazoles. This protocol achieves 64–91% yields while avoiding hazardous reagents, aligning with green chemistry metrics [5].

Table 1: Comparative Analysis of Solvent-Free and Catalytic Methods

| Method | Catalyst/Energy Source | Conditions | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|---|---|

| Mechanochemical | None | Grinding, solvent-free | >90 | 2–4 hours | Zero solvent waste |

| SnP₂O₇ Catalysis | Tin pyrophosphate | 80–100°C, solvent-free | 87–95 | 8–35 minutes | Recyclable catalyst |

| Microwave-Assisted | Acacia concinna | Solvent-free, 300 W | 85–92 | 10–15 minutes | Biodegradable catalyst |

| Electrochemical | Graphite-Iron electrodes | Aqueous, room temp | 64–91 | 6–8 hours | No chemical oxidants |

DMF-Based Parallel Synthesis

While dimethylformamide (DMF) is not inherently green, its high polarity and solvation efficiency make it indispensable in specific synthetic contexts. Recent studies have optimized DMF-based protocols by integrating biocatalysts to mitigate environmental impact. For example, baker’s yeast (Saccharomyces cerevisiae) catalyzes the cyclocondensation of 2-aminothiophenol and aldehydes in DMF at room temperature. This method achieves moderate to high yields (65–82%) over 24 hours, with the biocatalyst remaining recoverable via filtration [7].

Comparative solvent screening revealed DMF’s superiority over ethanol, methanol, and acetonitrile in terms of reaction efficiency. Despite DMF’s ecological drawbacks, its role in facilitating high-yield transformations under mild conditions positions it as a transitional solvent in green chemistry. Parallel synthesis approaches further enhance throughput, enabling the rapid generation of benzothiazole libraries for pharmaceutical screening [7].

Table 2: DMF-Based Synthesis Optimization

| Aldehyde Substituent | Catalyst | Solvent | Yield (%) | Reaction Time |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | Baker’s yeast | DMF | 78 | 24 hours |

| 4-Chlorobenzaldehyde | Baker’s yeast | DMF | 82 | 24 hours |

| Benzaldehyde | Baker’s yeast | DMF | 75 | 24 hours |

Acetylation and Derivatization (4-acetoxy derivatives)

The acetylation of 2-(4-methylphenyl)benzothiazole derivatives represents one of the most extensively studied functionalization strategies, particularly focusing on the introduction of 4-acetoxy groups. This approach has yielded compounds with significant therapeutic potential, most notably in the development of disease-modifying antirheumatic drugs.

Synthetic Methodologies

The synthesis of 4-acetoxy-2-(4-methylphenyl)benzothiazole (KB-2683) was first reported through a systematic approach involving the acetylation of the corresponding 4-hydroxy precursor [1]. The reaction proceeds through refluxing 4-hydroxy-2-(4-methylphenyl)benzothiazole with acetic anhydride for three hours at temperatures ranging from 110-150°C, achieving yields of 85-95% [1] [2]. This method has proven to be highly reproducible and scalable for pharmaceutical applications.

The mechanistic pathway involves nucleophilic attack of the hydroxyl group on the carbonyl carbon of acetic anhydride, followed by elimination of acetic acid to form the acetate ester. The reaction conditions are optimized to prevent decomposition of the benzothiazole ring while ensuring complete conversion of the starting material [3].

Structure-Activity Relationships

The introduction of acetoxy groups at the 4-position of the benzothiazole ring system fundamentally alters the biological activity profile of the parent compound. Studies have demonstrated that 4-acetoxy-2-(4-methylphenyl)benzothiazole exhibits potent immunomodulatory activity while lacking traditional anti-inflammatory properties [1]. This unique profile distinguishes it from conventional nonsteroidal anti-inflammatory drugs and positions it as a disease-modifying antirheumatic drug.

The acetylation strategy has been extended to other benzothiazole derivatives, with research showing that N-acetylation of 2-(4-aminophenyl)benzothiazole derivatives significantly impacts their antitumor activity [4] [5]. The acetylation of primary amines in these systems often leads to reduced cytotoxicity, with the extent of activity loss dependent on the substitution pattern of the aromatic ring [4].

Mechanistic Studies

Recent mechanistic investigations have revealed that the 4-acetoxy substituent plays a crucial role in the compound's mode of action. The acetate group can undergo hydrolysis in biological systems, generating reactive intermediates that interact with cellular targets [6]. Studies on related 4-acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one derivatives have shown that hydrolysis generates oxenium ion intermediates that can be selectively trapped by nucleophiles [6].

The hydrolysis kinetics of 4-acetoxy derivatives are influenced by the electronic properties of the benzothiazole ring system. The 4-(benzothiazol-2-yl) substituent provides stabilization through resonance effects while maintaining sufficient electrophilicity for biological activity [6].

Pharmacological Properties

The 4-acetoxy-2-(4-methylphenyl)benzothiazole derivative KB-2683 has demonstrated significant therapeutic potential in preclinical studies. In adjuvant-induced arthritic rat models, the compound showed dose-dependent efficacy in reducing inflammatory parameters without exhibiting gastrointestinal toxicity associated with traditional anti-inflammatory agents [1]. The compound's mechanism involves immunomodulation through enhanced delayed-type hypersensitivity responses [1].

Ethenyl and Phthalazine Linker Incorporation

The incorporation of ethenyl and phthalazine linkers into 2-(4-methylphenyl)benzothiazole derivatives represents a sophisticated approach to molecular hybridization, enabling the development of compounds with enhanced biological activity and improved pharmacological properties.

Ethenyl Linker Strategies

Ethenyl linkers provide extended conjugation systems that can significantly alter the electronic properties of benzothiazole derivatives. The synthesis of ethenyl-linked benzothiazole derivatives typically involves condensation reactions between benzothiazole aldehydes and activated methylene compounds . The reaction proceeds through a Knoevenagel-type condensation mechanism, with the ethenyl bridge formed through elimination of water.

The synthetic approach for 2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzothiazole involves condensation of 4-fluorobenzaldehyde with 2-aminobenzothiazole in the presence of a base such as sodium hydroxide . The reaction requires careful control of reaction conditions to ensure selective formation of the E-isomer and prevent side reactions.

Phthalazine Hybrid Systems

The development of phthalazine-benzothiazole hybrids represents a strategic approach to creating dual-pharmacophore systems with enhanced biological activity. These hybrids combine the well-established therapeutic potential of benzothiazole derivatives with the diverse biological activities of phthalazine-containing compounds [8] [9].

The synthesis of phthalazine-benzothiazole hybrids typically involves nucleophilic substitution reactions on chloro-substituted phthalazines. The reaction of 1-chloro-4-(4-chlorophenyl)phthalazine with benzothiazole derivatives in refluxing butanol or xylene for 4-6 hours yields the desired hybrid compounds in moderate to good yields (60-85%) [9].

Mechanistic Considerations

The incorporation of ethenyl linkers introduces conformational flexibility that can be advantageous for biological activity. The extended conjugation system created by the ethenyl bridge allows for enhanced π-π interactions with biological targets while maintaining the core pharmacophore properties of the benzothiazole system [10].

Phthalazine linkers provide additional hydrogen bonding capabilities through their nitrogen atoms, enabling enhanced interactions with enzyme active sites. Studies on phthalazine-based VEGFR-2 inhibitors have shown that the phthalazine ring system can occupy the ATP-binding domain while the linker region provides optimal positioning for interactions with key amino acid residues [9].

Biological Activity Profiles

Ethenyl-linked benzothiazole derivatives have shown promising applications as fluorescent probes and optical materials due to their extended conjugation systems [10]. The enhanced fluorescence properties make these compounds valuable for biological imaging applications and as analytical tools.

Phthalazine-benzothiazole hybrids have demonstrated significant anticancer activity, with some derivatives showing IC50 values in the low micromolar range against various cancer cell lines [9]. The dual pharmacophore approach has proven particularly effective in developing VEGFR-2 inhibitors, with compounds showing selectivity for cancer cells over normal tissues.

Structure-Activity Relationships

The length and nature of the linker between the benzothiazole and phthalazine moieties significantly influence biological activity. Studies have shown that methylene linkers provide optimal flexibility for protein binding, while longer alkyl chains can reduce activity due to increased conformational entropy [11]. The incorporation of polar functional groups in the linker region can enhance water solubility and bioavailability.

The substitution pattern on both the benzothiazole and phthalazine rings affects the overall activity profile. Electron-withdrawing substituents on the phthalazine ring generally enhance anticancer activity, while electron-donating groups can improve selectivity profiles [12] [9].

Synthetic Optimization

Recent developments in synthetic methodology have focused on improving the efficiency and selectivity of linker incorporation reactions. The use of microwave-assisted synthesis has reduced reaction times and improved yields for ethenyl-linked derivatives [13]. Solid-phase synthesis approaches have been developed for phthalazine hybrids, enabling the preparation of compound libraries for biological screening [8].

The optimization of reaction conditions for linker incorporation requires careful consideration of the electronic properties of both coupling partners. Base-catalyzed reactions generally favor ethenyl linker formation, while acid-catalyzed conditions can promote alternative cyclization pathways [14].